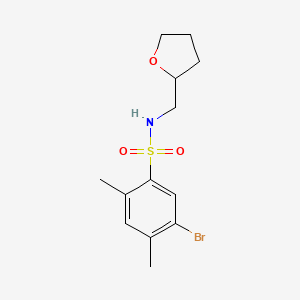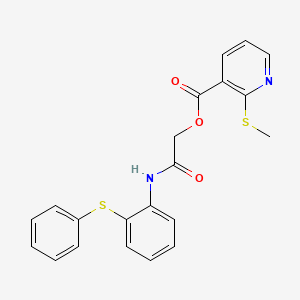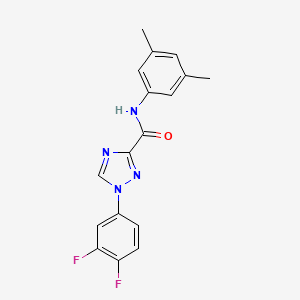![molecular formula C19H18F2N4O3 B13369102 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369102.png)
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, difluoromethoxy, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and methoxyphenyl groups. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This reaction is often carried out under mild conditions, using copper(I) catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares a similar triazole ring structure but differs in the substitution pattern.
α,α-Difluoro-p-anisaldehyde: This compound contains a difluoromethoxy group but lacks the triazole ring.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of difluoromethoxy and methoxyphenyl groups with a triazole ring.
Eigenschaften
Molekularformel |
C19H18F2N4O3 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N4O3/c1-12-17(18(26)24(2)13-4-8-15(27-3)9-5-13)22-23-25(12)14-6-10-16(11-7-14)28-19(20)21/h4-11,19H,1-3H3 |
InChI-Schlüssel |
CHWQKBFMGDJTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369031.png)

![3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)

![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)
![3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13369076.png)
![6-(3,4-Dimethylbenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369087.png)
![4-Bromophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13369090.png)
![1-[4-(difluoromethoxy)phenyl]-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369095.png)

